

What are the physical and chemical properties of ammonium metatungstate hydrate?

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An In-depth Technical Guide to the Physical and Chemical Properties of **Ammonium**Metatungstate Hydrate

Introduction

Ammonium metatungstate (AMT) hydrate is a complex inorganic compound with significant applications in catalysis, materials science, and analytical chemistry.[1][2] It is a type of polyoxometalate, characterized by a central Keggin-type polyoxoanion.[3] Its general chemical formula is (NH₄)₆[H₂W₁₂O₄₀]·xH₂O, indicating a structure composed of a tungsten-oxygen core, ammonium counter-ions, and a variable number of water molecules of hydration.[1][4] This variability in hydration can influence its physical and chemical properties.[1] This guide provides a detailed overview of the core physical and chemical properties of **ammonium metatungstate hydrate**, methodologies for their characterization, and workflows relevant to its synthesis and decomposition.

Physical Properties

Ammonium metatungstate hydrate is typically a white crystalline powder.[1] Its physical characteristics are fundamental to its handling, processing, and application in various scientific and industrial fields. The key physical properties are summarized in the table below.



Property	Value	Notes
Appearance	White crystalline powder	[1]
Molecular Formula	(NH4)6[H2W12O40]·XH2O	The degree of hydration (x) can vary, with values from 2 to 22 being reported.[4][5][6][7] A common commercially available form is the 4-hydrate. [5][8]
Molecular Weight	~2956.45 g/mol (anhydrous)	The molecular weight varies depending on the degree of hydration.[4][9] For the 4-hydrate, the approximate molecular weight is 3044.4 g/mol .
Solubility	Highly soluble in water (~1 g/mL at 20 °C); Insoluble in alcohol	Solubility in water increases with temperature and under alkaline conditions, while it is lower in acidic conditions.[10] [11][12]
Density	~4.0 g/cm³ at 25 °C	A value of 4.863 g/cm³ has been reported for the 4- hydrate phase.[4][11]
Bulk Density	1500 - 1600 kg/m ³	[11]
Melting Point	Decomposes upon heating	Gradual dehydration begins around 100 °C, followed by decomposition at higher temperatures.[4][13]
Crystal Structure	Varies with hydration (e.g., Monoclinic, Tetragonal)	The core structure is the α- Keggin anion [H ₂ W ₁₂ O ₄₀] ⁶⁻ .[3] [5] The crystal system can be monoclinic (space group P2 ₁ /c) or tetragonal depending



on the number of water molecules.[3][4]

The core of the AMT structure is the Keggin-type polyoxoanion, [H₂W₁₂O₄₀]⁶⁻, which consists of twelve tungsten-oxygen octahedra surrounding a central heteroatom group.[3] This anion is balanced by six ammonium cations (NH₄+).[3] The crystal water molecules are integrated into the lattice, forming hydrogen bonds with the Keggin anion and ammonium cations, which stabilizes the overall structure.[3]

Chemical Properties

The chemical behavior of **ammonium metatungstate hydrate** is largely defined by its composition and structure, particularly its thermal stability and the acidic nature of its aqueous solutions. These properties are crucial for its use as a precursor in catalyst and advanced material synthesis.

Property	Value / Description	Notes
pH of Aqueous Solution	Acidic (typically 3.0 - 6.0)	The pH depends on the concentration of the solution. [1]
Thermal Stability	Decomposes upon heating above 200 °C	The decomposition occurs in several distinct stages.[8][14] [15]
Decomposition Products	Ammonia (NH₃), Water (H₂O), Tungsten Trioxide (WO₃)	The final solid product of thermal decomposition in air or inert atmosphere is tungsten trioxide.[1][8][14]
Reactivity	Precursor for Tungsten Materials	It is a key raw material for synthesizing high-purity tungsten oxides, tungsten carbides, and various tungsten-based catalysts.[4] [13][16]



Thermal Decomposition

The thermal decomposition of **ammonium metatungstate hydrate** is a multi-step process that has been studied extensively.[8][14][15] In an inert atmosphere, the decomposition proceeds through the following stages[4][8][15]:

- Dehydration (25 200 °C): The process begins with the endothermic release of physically absorbed and crystal water, resulting in dehydrated AMT.[8][14][15]
- Deammoniation and Amorphous Phase Formation (200 380 °C): As the temperature increases, ammonia is released, leading to the breakdown of the Keggin structure and the formation of an amorphous intermediate phase.[8][14][15]
- Crystallization of Hexagonal WO₃ (380 500 °C): The amorphous phase crystallizes into metastable hexagonal tungsten trioxide (h-WO₃).[8][14][15]
- Phase Transformation to Monoclinic WO₃ (500 600 °C): At higher temperatures, the hexagonal phase transforms into the more thermodynamically stable monoclinic tungsten trioxide (m-WO₃).[8][14][15]

When heated in air, the process is similar, but the released ammonia can ignite, producing an exothermic effect.[8][15]

Experimental Protocols Synthesis of Ammonium Metatungstate Hydrate

A common industrial method for producing AMT is through the controlled thermal decomposition of ammonium paratungstate (APT).[17]

Protocol: Thermal Decomposition of APT

- Heating: Ammonium paratungstate is heated in a controlled environment at a temperature range of 180-260 °C.[17] This drives off a portion of the ammonia and water. The chemical transformation can be represented as: 5(NH₄)₂O·12WO₃·H₂O → 3(NH₄)₂O·12WO₃·3H₂O + 4NH₃↑.[17]
- Dissolution: The resulting solid, which is primarily AMT, is then dissolved in water.[17]



- Purification (Optional): A strong acid cation exchange resin may be used during dissolution to convert any remaining APT to AMT.[17]
- Crystallization: The AMT solution is concentrated by heating and then cooled to allow for the crystallization of ammonium metatungstate hydrate.[17]

Another method involves the use of tungstic acid.[18]

Protocol: Tungstic Acid Method

- Dissolution: Tungstic acid (H₂WO₄) is dissolved in aqueous ammonia.
- pH Adjustment: The solution is heated to remove excess ammonia until the pH reaches approximately 8. Acetic acid and then dilute nitric acid are added to adjust the pH to a range of 2 to 4.[18]
- Concentration: The solution is heated to concentrate it.[18]
- Precipitation and Drying: Ethanol is added to the cooled, filtered solution to precipitate the AMT. The resulting crystals are then filtered, dried at 80°C, and ground.[18]

Characterization Techniques

Thermogravimetric Analysis (TGA) Thermogravimetric analysis is used to study the thermal stability and decomposition of AMT hydrate and to determine its water content.[19]

 Methodology: A small, precisely weighed sample of AMT hydrate is heated at a controlled rate in a furnace with a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve shows distinct weight loss steps corresponding to the release of water and ammonia, and the final residue corresponds to tungsten trioxide.[14][19]

X-ray Diffraction (XRD) XRD is the primary technique for determining the crystal structure and phase purity of AMT hydrate.[20]

• Methodology: A powdered sample of AMT hydrate is irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the crystal lattice at specific angles (2θ). The resulting diffraction pattern, a plot of intensity versus 2θ, contains characteristic peaks that serve as a







fingerprint for the specific crystalline phase.[3][20] These patterns can be used to identify the crystal system, space group, and lattice parameters, and to detect the presence of impurities.[20]

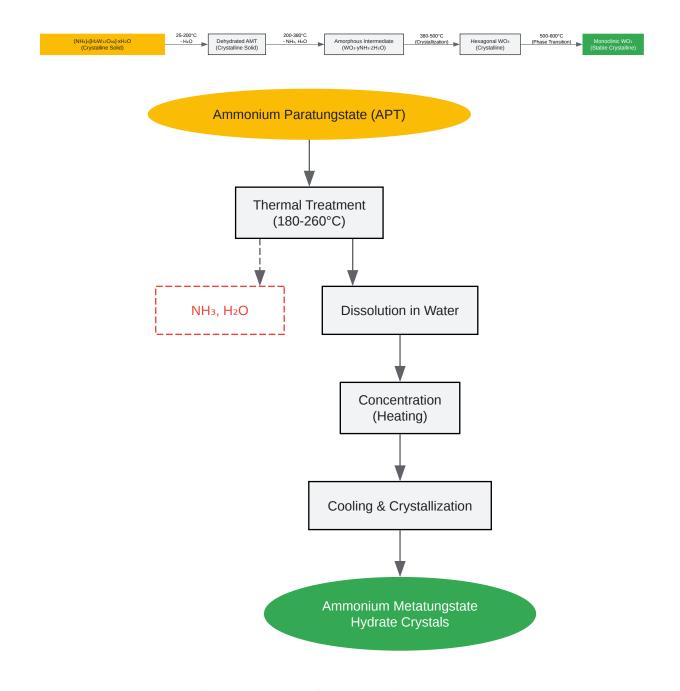
Scanning Electron Microscopy (SEM) SEM is used to visualize the morphology of the AMT hydrate crystals.

Methodology: A focused beam of electrons is scanned over the surface of the sample. The
interaction of the electrons with the sample produces signals that are used to generate an
image of the surface topography. SEM analysis reveals the shape, size, and aggregation of
the crystals, which can be influenced by the synthesis conditions.[20] Pure AMT crystals
often exhibit needle-like or plate-like morphologies.[20]

Visualizations

The following diagrams illustrate key processes involving ammonium metatungstate hydrate.





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